Cas no 21193-80-6 (5-Bromotubercidin)

5-Bromotubercidin is a synthetic nucleoside analog derived from tubercidin, featuring a bromine substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine ring. This modification enhances its biochemical utility, particularly as an inhibitor of adenosine kinase, making it valuable for studying purine metabolism and nucleoside-related signaling pathways. Its structural resemblance to adenosine allows it to interfere with nucleotide-dependent processes, offering insights into enzyme mechanisms and cellular regulation. The bromine moiety improves stability and reactivity, facilitating its use in cross-coupling reactions for further derivatization. 5-Bromotubercidin is widely employed in pharmacological and biochemical research, particularly in investigations of adenosine receptor interactions and anticancer drug development.
5-Bromotubercidin structure
5-Bromotubercidin structure
商品名:5-Bromotubercidin
CAS番号:21193-80-6
MF:C11H13BrN4O4
メガワット:345.14900
MDL:MFCD22124434
CID:911299
PubChem ID:97186

5-Bromotubercidin 化学的及び物理的性質

名前と識別子

    • Tubercidin, 5-bromo-
    • 5-Bromotubercidin
    • Bromotubercidin
    • (2R,3R,4R,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetra-hydrofuran-3,4-diol
    • 4-Amino-5-bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine
    • NSC 103802
    • (2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • (2R,3R,4S,5R)-2-{4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol
    • AKOS030228349
    • 5-Bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; 5-Bromotubercidin; Bromotubercidin; NSC 103802;
    • (2R,3R,4S,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
    • 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
    • 5-Bromo-7-ss-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • 21193-80-6
    • 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol (Br-Tub)
    • MFCD22124434
    • 5-bromo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
    • NSC103802
    • SCHEMBL2786440
    • (2R,3R,4S,5R)-2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 5-Bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • 5-?Bromotubercidin
    • (2R,3R,4S,5R)-2-{4-AMINO-5-BROMOPYRROLO[2,3-D]PYRIMIDIN-7-YL}-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL
    • 5-Bromotubericidin
    • CHEMBL62099
    • AS-77775
    • 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol(5-Bromotubercidin)
    • BDBM50000300
    • Bromotubercidin; NSC 103802; AC1L6FWL; AC1Q26L1; AR-1G7497;(2R,3R,4S,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
    • CS-0188232
    • 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo-7-beta-D-ribofuranosyl-
    • (2R,3R,4S,5R)-2-(4-amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • A11501
    • (2R,3R,4S,5R)-2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
    • MDL: MFCD22124434
    • インチ: InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
    • InChIKey: ZWTPRQXZXQEKFT-IOSLPCCCSA-N
    • ほほえんだ: c1c(c2c(ncnc2n1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Br

計算された属性

  • せいみつぶんしりょう: 344.01200
  • どういたいしつりょう: 344.01202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 密度みつど: 2.26±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 232 ºC (methanol )
  • ふってん: 686.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 369.3±31.5 °C
  • ようかいど: 微溶性(1.5 g/l)(25ºC)、
  • PSA: 126.65000
  • LogP: -0.03130
  • じょうきあつ: 0.0±2.2 mmHg at 25°C

5-Bromotubercidin セキュリティ情報

5-Bromotubercidin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B702600-1mg
5-​Bromotubercidin
21193-80-6
1mg
$ 65.00 2023-09-08
Ambeed
A548333-250mg
(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
21193-80-6 97%
250mg
$92.0 2025-02-24
eNovation Chemicals LLC
D481140-100mg
5-broMo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
21193-80-6 97%
100mg
$595 2024-05-24
1PlusChem
1P0034OY-250mg
5-Bromo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
21193-80-6 97%
250mg
$209.00 2023-12-19
abcr
AB494677-250mg
5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; .
21193-80-6
250mg
€201.10 2024-04-18
abcr
AB494677-1g
5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; .
21193-80-6
1g
€354.60 2024-04-18
A2B Chem LLC
AB45250-250mg
(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
21193-80-6 97%
250mg
$71.00 2024-04-20
eNovation Chemicals LLC
Y0990753-1g
5-bromo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
21193-80-6 95%
1g
$320 2025-02-24
eNovation Chemicals LLC
D481140-100mg
5-broMo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
21193-80-6 97%
100mg
$595 2025-02-25
Chemenu
CM288013-250mg
(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
21193-80-6 97%
250mg
$*** 2023-03-29

5-Bromotubercidin 関連文献

5-Bromotubercidinに関する追加情報

5-Bromotubercidin (CAS No. 21193-80-6): A Promising Compound in Medicinal Chemistry

5-Bromotubercidin (CAS No. 21193-80-6) is a synthetic derivative of the natural product tubercidin, which has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 5-position, exhibits potent antiproliferative and antiviral properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of 5-Bromotubercidin is closely related to that of tubercidin, a purine nucleoside analog originally isolated from the bacterium Streptomyces tubercidicus. The introduction of the bromine substituent at the 5-position significantly enhances its biological activity, particularly in inhibiting DNA and RNA synthesis. This makes 5-Bromotubercidin an attractive molecule for research into cancer and viral infections.

Recent studies have highlighted the potential of 5-Bromotubercidin in cancer therapy. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromotubercidin effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the selective inhibition of DNA polymerase and RNA polymerase, thereby disrupting essential cellular processes required for tumor growth.

In addition to its antiproliferative effects, 5-Bromotubercidin has shown promise in antiviral research. A study published in the Virology Journal reported that 5-Bromotubercidin exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The compound's ability to inhibit viral replication by interfering with RNA synthesis makes it a potential lead for developing new antiviral therapies.

The pharmacokinetic properties of 5-Bromotubercidin have also been investigated to assess its suitability for clinical applications. Studies have shown that it has favorable solubility and stability characteristics, which are crucial for effective drug delivery. Furthermore, preliminary toxicity studies indicate that 5-Bromotubercidin is well-tolerated at therapeutic doses, suggesting a favorable safety profile.

The development of novel derivatives and analogs of 5-Bromotubercidin is an active area of research aimed at enhancing its therapeutic potential. Scientists are exploring modifications to the chemical structure to improve potency, selectivity, and pharmacokinetic properties. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of several 5-substituted tubercidin derivatives, which exhibited enhanced antiproliferative activity against cancer cells.

The potential applications of 5-Bromotubercidin extend beyond cancer and viral infections. Research has also explored its use in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions. For instance, a study published in the Journal of Neurochemistry found that 5-Bromotubercidin has neuroprotective effects by inhibiting glial cell activation and reducing oxidative stress. These findings suggest that it may have broader therapeutic utility beyond its primary indications.

In conclusion, 5-Bromotubercidin (CAS No. 21193-80-6) is a promising compound with diverse biological activities and significant therapeutic potential. Its ability to inhibit DNA and RNA synthesis makes it a valuable candidate for cancer therapy and antiviral research. Ongoing studies are focused on optimizing its chemical structure and pharmacological properties to develop more effective treatments for various diseases. As research continues to advance, the future prospects for this compound in medicinal chemistry look increasingly promising.

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